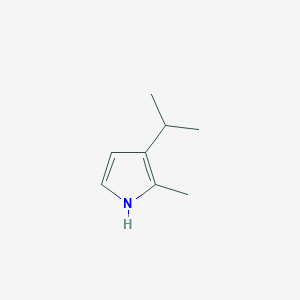![molecular formula C7H12ClN3O5 B14417217 2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid CAS No. 80687-08-7](/img/structure/B14417217.png)
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloroethyl group, a nitroso group, and a carbamoyl group attached to an amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid typically involves the reaction of N-(2-chloroethyl)-N-nitrosocarbamoyl azide with amino acids in the presence of weak alkalis in an aqueous-alcoholic solution . The resulting product is then isolated and purified. The activation of the nitrosocarbamoyl amino acid can be carried out using ethyl chloroformate with the addition of a tertiary amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitroso group, leading to the formation of amines or other reduced derivatives.
Substitution: The chloroethyl group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA and proteins.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid involves its interaction with cellular components. The chloroethyl group can alkylate DNA and proteins, leading to modifications that affect cellular functions . The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can result in cytotoxic effects, making the compound a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(2-Chloroethyl)(nitroso)carbamoyl]alanine: This compound shares a similar structure but has an alanine backbone instead of a hydroxybutanoic acid backbone.
N-(2-Chloroethyl)-N-nitrosourea: Known for its use in cancer treatment, this compound has a similar nitroso and chloroethyl functional group arrangement.
Uniqueness
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
80687-08-7 |
|---|---|
Molekularformel |
C7H12ClN3O5 |
Molekulargewicht |
253.64 g/mol |
IUPAC-Name |
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H12ClN3O5/c1-4(12)5(6(13)14)9-7(15)11(10-16)3-2-8/h4-5,12H,2-3H2,1H3,(H,9,15)(H,13,14) |
InChI-Schlüssel |
UFEWHGLVHGVTFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)N(CCCl)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


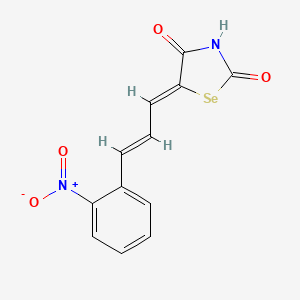
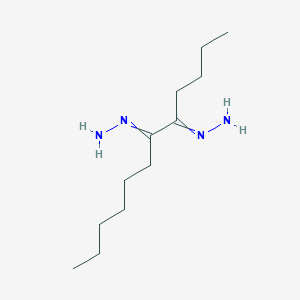
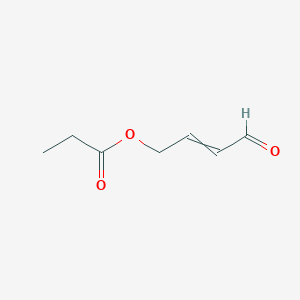
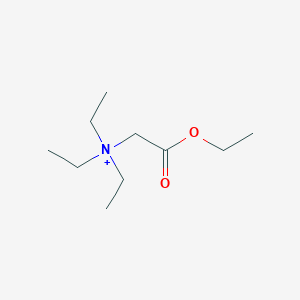

![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)

![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
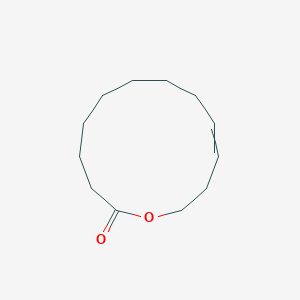

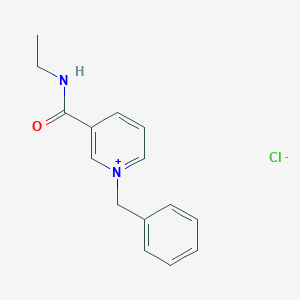
![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)
